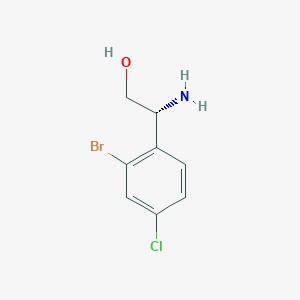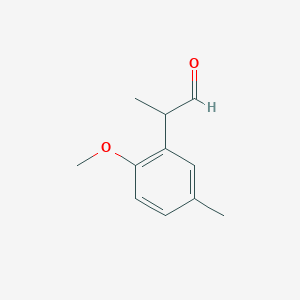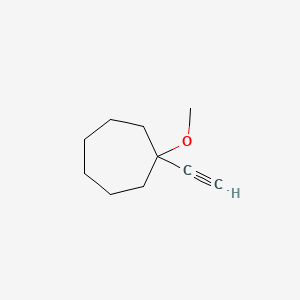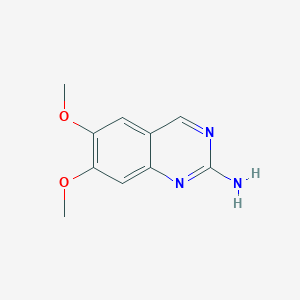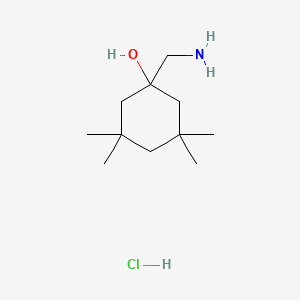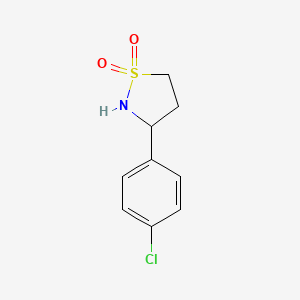
(R)-(4-Isopropylmorpholin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-Isopropylmorpholin-3-yl)methanamine is a chiral amine compound that features a morpholine ring substituted with an isopropyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Isopropylmorpholin-3-yl)methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of the Methanamine Group:
Industrial Production Methods
In industrial settings, the production of ®-(4-Isopropylmorpholin-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-(4-Isopropylmorpholin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
®-(4-Isopropylmorpholin-3-yl)methanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, ®-(4-Isopropylmorpholin-3-yl)methanamine is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-(4-Isopropylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter systems or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-(4-Isopropylmorpholin-3-yl)methanamine: The enantiomer of the compound, which may have different biological activities.
Morpholine: A simpler analog without the isopropyl and methanamine groups.
®-3-Morpholinylmethanamine: A similar compound lacking the isopropyl group.
Uniqueness
®-(4-Isopropylmorpholin-3-yl)methanamine is unique due to its chiral nature and the presence of both the isopropyl and methanamine groups, which confer specific chemical and biological properties that are not observed in its simpler analogs.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[(3R)-4-propan-2-ylmorpholin-3-yl]methanamine |
InChI |
InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-6-8(10)5-9/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1 |
InChI Key |
KROCSKQKARPGIY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)N1CCOC[C@H]1CN |
Canonical SMILES |
CC(C)N1CCOCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


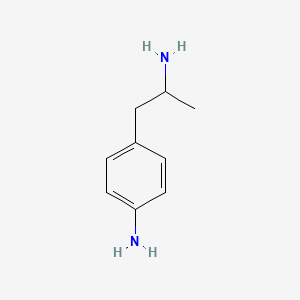
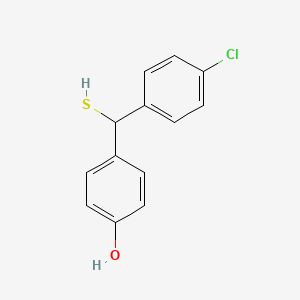
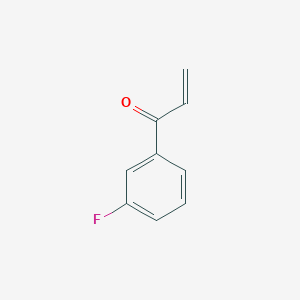
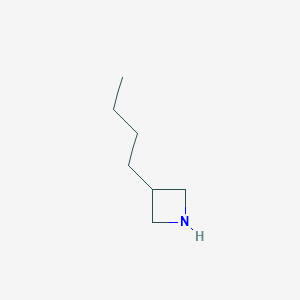
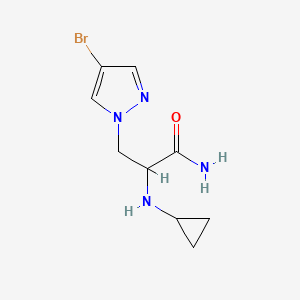

![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
